molecular formula C11H22N4O B1479359 1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol CAS No. 2098086-65-6

1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol

Cat. No. B1479359
CAS RN: 2098086-65-6
M. Wt: 226.32 g/mol
InChI Key: GNJNOAXNYYEBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” is a derivative of piperidine, which is a common structure in many pharmaceuticals and other bioactive compounds . The azidoethyl group could potentially be used in click chemistry reactions, which are widely used in drug discovery and bioconjugation .


Synthesis Analysis

While specific synthesis methods for this compound are not available, azido compounds are often synthesized through nucleophilic substitution reactions where an alkyl halide is reacted with sodium azide .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has an azido group (-N3), an isobutyl group, and a hydroxyl group (-OH) attached to the piperidine ring .


Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. One of the most common is the Staudinger reaction, where the azide reacts with a phosphine to yield an iminophosphorane . Another common reaction is the “click reaction” or Huisgen 1,3-dipolar cycloaddition, where the azide reacts with an alkyne to form a 1,2,3-triazole .

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using AZP in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to using AZP. For example, the mechanism of action of AZP is not fully understood, making it difficult to predict its effects. Additionally, AZP has not been extensively studied in humans, so its effects in humans are not fully known.

Future Directions

The future of AZP research is bright. Future research should focus on further understanding the mechanism of action of AZP and its effects on biochemical pathways. Additionally, further studies in humans are needed to determine the effects of AZP on physiological processes. Additionally, further research should explore the use of AZP in drug development and drug targeting. Finally, further studies should investigate the potential therapeutic applications of AZP.

Scientific Research Applications

AZP has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. AZP has also been used to investigate the role of hormones in physiological processes. Additionally, AZP has been used to study the effects of drugs on biochemical pathways.

Safety and Hazards

Azides are potentially explosive and can decompose upon heating or under acidic conditions. They should be handled with care .

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, often through the azido group, which can form covalent bonds with other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative polymerization, such as sodium periodate . These interactions can lead to the formation of stable complexes that are useful in studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of digestive enzymes like amylase, lipase, and trypsin, leading to changes in cellular metabolism and function . Additionally, its impact on gene expression can result in altered cellular responses, making it a valuable tool for studying cellular dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, where the azido group plays a crucial role. This compound can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues, thereby altering the enzyme’s activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable in aqueous solutions but can degrade under certain conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or altered physiological responses. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it may interact with enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through receptor-mediated endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cell, it can localize to various cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.

properties

IUPAC Name

1-(2-azidoethyl)-3-(2-methylpropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O/c1-9(2)7-10-8-15(5-3-11(10)16)6-4-13-14-12/h9-11,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJNOAXNYYEBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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